molecular formula C10H6O3 B8658629 2-Oxo-2H-chromene-7-carbaldehyde

2-Oxo-2H-chromene-7-carbaldehyde

Cat. No. B8658629
M. Wt: 174.15 g/mol
InChI Key: IGXQMWVUAZLBKT-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-7-carbaldehyde is a useful research compound. Its molecular formula is C10H6O3 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-2H-chromene-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2H-chromene-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

2-oxochromene-7-carbaldehyde

InChI

InChI=1S/C10H6O3/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-6H

InChI Key

IGXQMWVUAZLBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the suspension of 2-oxo-3-benzyl-4-methyl-7-vinyl-2H-1-benzopyrane (16.0 g, Example 23) in dioxane (350 mL) and water (75 mL) is added osmium tetraoxide (1.45 mmol) in t-BuOH. The reaction mixture is stirred at room temperature for 30 minutes and sodium periodate (30 g) is added in portions. The solid is filtered out after 30 minutes stirring and the filtrate is partitioned between CH2Cl2 and water. Separation and the organic layer is washed further with H2O and dried over MgSO4. Evaporation of the organic solvent gives the desired 7-formyl coumarin intermediate (12.0 g).
Name
2-oxo-3-benzyl-4-methyl-7-vinyl-2H-1-benzopyrane
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.45 mmol
Type
catalyst
Reaction Step Three

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